

Reclassification of 12-Hydroxystearic Acid: A Technical Brief on its Environmental Hazard Profile

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Compound of Interest

Compound Name: 12-Hydroxystearic acid

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BRUSSELS, Belgium – Recent regulatory updates from the European Chemicals Agency (ECHA) have resulted in the reclassification of **12-Hydroxystearic acid** (12-HSA) as a substance hazardous to the aquatic environment. This decision marks a significant shift from its previous non-hazardous status and carries important implications for industries utilizing this compound. This technical guide provides an in-depth overview of the available data, potential toxicological mechanisms, and the regulatory context surrounding this reclassification for researchers, scientists, and drug development professionals.

Introduction to 12-Hydroxystearic Acid (12-HSA)

12-Hydroxystearic acid (CAS No. 106-14-9) is a saturated C18 fatty acid characterized by a hydroxyl group on the 12th carbon. It is primarily used in the manufacturing of lithium and calcium greases, as a processing aid in the rubber and plastics industries, and in the formulation of cosmetics and personal care products. Its unique properties, including its gelling ability and thermal stability, have made it a valuable industrial chemical.

The Reclassification of 12-HSA as Environmentally Hazardous

The European Chemicals Agency (ECHA) has reclassified 12-HSA as toxic to aquatic life.^[1] This reclassification aligns 12-HSA with the criteria for inclusion in ADR (European Agreement concerning the International Carriage of Dangerous Goods by Road) Class 9, under UN number 3077 for environmentally hazardous substances.^[1] This change necessitates a comprehensive revision of Material Safety Data Sheets (MSDS) and impacts global packaging and transportation regulations under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).^[1] The deadline for updating ECHA dossiers to reflect this new classification was April 2024.^[1]

Ecotoxicological Data

A review of publicly available ecotoxicity data for 12-HSA presents a complex picture. Older safety data sheets and chemical databases often report high LC50 and EC50 values, suggesting low acute toxicity to aquatic organisms. However, the recent reclassification by ECHA indicates that newer or more comprehensive data, or a re-evaluation of existing data, has led to a different conclusion.

It is important to note that obtaining the specific ECHA assessment report that triggered this reclassification has proven challenging. The information presented below is a compilation of available data, which may include data that predates the recent reclassification.

Table 1: Summary of Acute Aquatic Toxicity Data for **12-Hydroxystearic Acid**

Test Organism	Endpoint	Duration	Test Guideline	Results (mg/L)	Reference
Danio rerio (Zebra fish)	LC50	96 h	Not Specified	> 1,000	^[2]
Daphnia magna (Water flea)	EC50	48 h	Not Specified	> 100	^[2]
Pseudokirchneriella subcapitata (Green algae)	NOEC	72 h	Not Specified	≥ 100	^[2]

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50%) is the concentration of a chemical that causes a defined effect in 50% of the test population. NOEC (No Observed Effect Concentration) is the highest tested concentration at which no statistically significant effect is observed.

The discrepancy between the data in Table 1 and the recent ECHA classification suggests that the reclassification may be based on chronic toxicity data, bioaccumulation potential, or the "weight of evidence" from studies on structurally similar long-chain fatty acids. Long-chain fatty acids can exert toxicity through various mechanisms not always captured in standard acute tests.

Experimental Protocols for Aquatic Toxicity Testing

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of ecotoxicity data. The following are brief descriptions of the key OECD guidelines relevant to the aquatic toxicity testing of chemicals like 12-HSA.

OECD Test Guideline 203: Fish, Acute Toxicity Test^{[3][4]} This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.^[3] Key parameters of this static or semi-static test include:

- **Test Species:** A variety of freshwater and marine fish species can be used, with zebrafish (*Danio rerio*) being a common choice.
- **Exposure Duration:** 96 hours.
- **Test Concentrations:** A geometric series of at least five concentrations is used, along with a control group.^[3]
- **Observations:** Mortalities are recorded at 24, 48, 72, and 96 hours.^[3]
- **Endpoint:** The primary endpoint is the LC50 value.

OECD Test Guideline 202: *Daphnia* sp., Acute Immobilisation Test This test assesses the acute toxicity of a substance to invertebrates, typically *Daphnia magna*. The endpoint is the

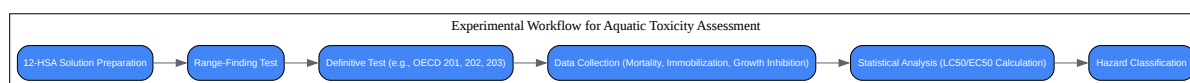
concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure. Key aspects of the protocol include:

- Test Organism: *Daphnia magna* or other suitable cladoceran species.
- Exposure Duration: 48 hours.
- Test Conditions: The test is conducted in a defined culture medium under controlled temperature and lighting conditions.
- Endpoint: The EC50 for immobilization is determined.

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[5][6]

This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria over a 72-hour period.[6] The primary endpoint is the inhibition of growth (EC50). The methodology involves:

- Test Organism: *Pseudokirchneriella subcapitata* is a commonly used green alga.
- Exposure Duration: 72 hours.[6]
- Measurement: Algal growth is measured by cell counts or a surrogate parameter like chlorophyll fluorescence.
- Endpoint: The EC50 is calculated based on the reduction in growth rate or yield compared to controls.



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Caption: A generalized workflow for aquatic toxicity testing and hazard classification.

Potential Mechanisms of Aquatic Toxicity

While specific studies on the signaling pathways affected by 12-HSA in aquatic organisms are not readily available, the toxicity of long-chain fatty acids is generally attributed to two primary mechanisms: narcosis and membrane disruption, which can lead to secondary effects such as oxidative stress.

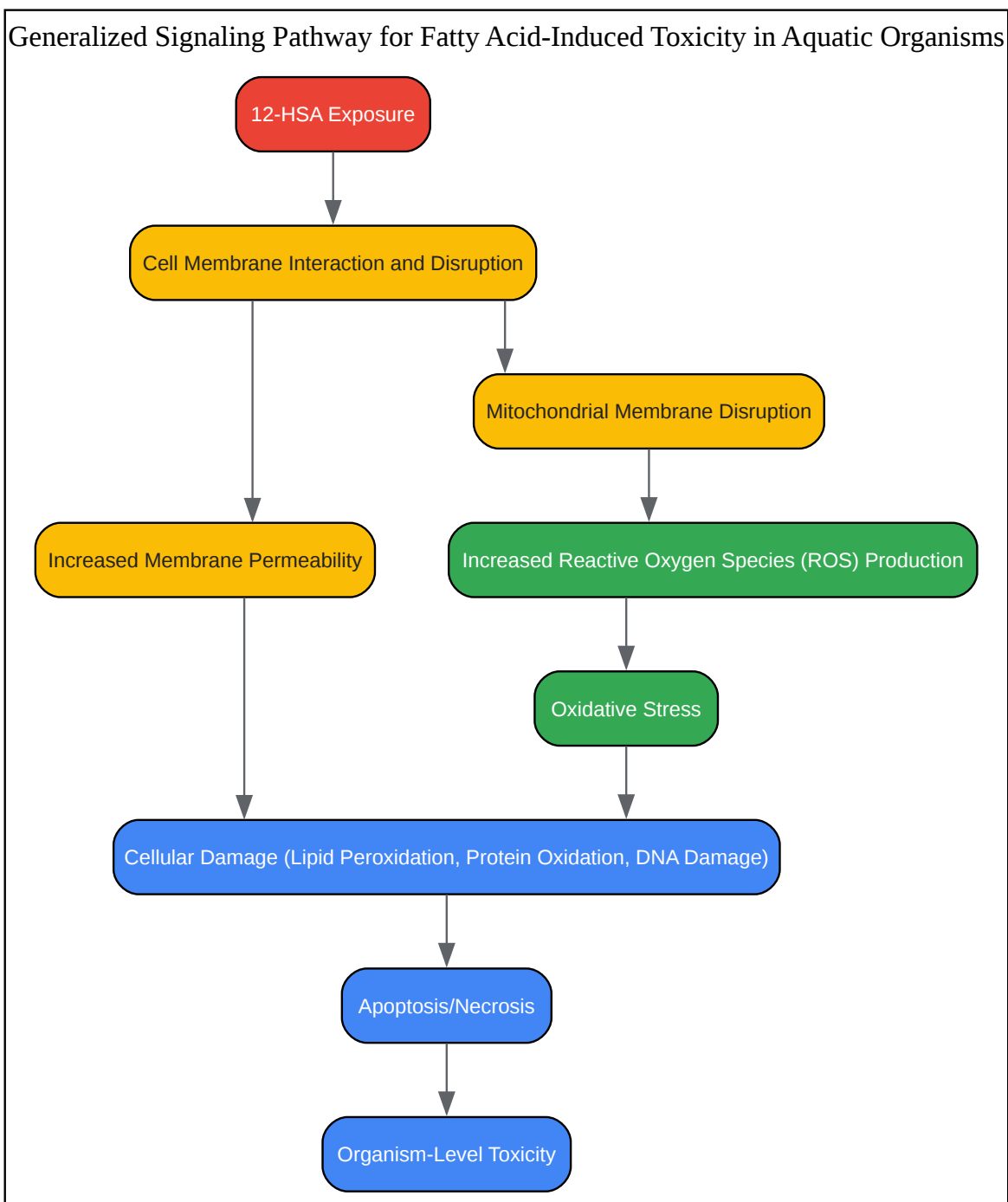
Narcosis (Baseline Toxicity)

Narcosis is a non-specific mode of action where a chemical accumulates in the lipid-rich tissues of an organism, such as cell membranes, and disrupts their normal function. For non-polar narcotic chemicals, the toxicity is directly related to their hydrophobicity (log K_{ow}). While 12-HSA has a polar hydroxyl group, its long carbon chain gives it significant lipophilicity, suggesting that narcosis could be a contributing factor to its toxicity.

Membrane Disruption and Oxidative Stress

Long-chain fatty acids can directly interact with and disrupt the integrity of cell membranes.^[7]^[8]^[9] This disruption can lead to a cascade of downstream effects, including:

- **Increased Membrane Permeability:** Alterations in the lipid bilayer can lead to uncontrolled ion flux and loss of cellular homeostasis.
- **Oxidative Stress:** Damage to mitochondrial membranes can impair the electron transport chain, leading to the overproduction of reactive oxygen species (ROS). This can overwhelm the antioxidant defense systems of the organism, resulting in oxidative damage to lipids, proteins, and DNA.^[10]^[11]^[12] In organisms like *Daphnia magna*, changes in fatty acid composition have been shown to affect their vulnerability to oxidative stress.^[10]



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Caption: A proposed signaling pathway for the aquatic toxicity of 12-HSA.

Conclusion and Future Perspectives

The reclassification of 12-HSA as environmentally hazardous by ECHA underscores the evolving understanding of the environmental impact of industrial chemicals. While the specific data driving this decision are not yet widely public, the known mechanisms of long-chain fatty acid toxicity, including membrane disruption and the induction of oxidative stress, provide a plausible scientific basis for this regulatory change.

For researchers and professionals in drug development and other industries utilizing 12-HSA, this reclassification necessitates a thorough review of its use and handling procedures. It also highlights the importance of considering not only acute toxicity but also chronic effects and potential for bioaccumulation in the environmental risk assessment of chemicals. Further research into the specific molecular initiating events and signaling pathways affected by 12-HSA in various aquatic species is warranted to fully understand its ecotoxicological profile.

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